Bropirimine

Beschreibung

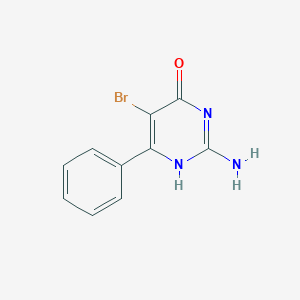

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-bromo-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUUIPMOFZIWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046803 | |

| Record name | Bropirimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56741-95-8 | |

| Record name | Bropirimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56741-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bropirimine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056741958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bropirimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bropirimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bropirimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56741-95-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROPIRIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57CTF25XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bropirimine: A Technical Whitepaper on its Discovery, Synthesis, and Immunomodulatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bropirimine, chemically known as 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, is a synthetic pyrimidinone derivative that has garnered significant interest for its potent immunomodulatory, antiviral, and antitumor properties. Initially developed by The Upjohn Company, this compound has been extensively studied, particularly for its efficacy in the treatment of superficial bladder cancer. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, detailed experimental protocols, a summary of its biological activities with a focus on its mechanism of action as an interferon inducer, and a review of its preclinical and clinical development. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Discovery and History

This compound was first synthesized and evaluated by a team of researchers at The Upjohn Company in the early 1980s. The discovery was part of a broader investigation into 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones as potential interferon-inducing and antiviral agents[1]. The initial publication by Skulnick et al. in 1985 in the Journal of Medicinal Chemistry detailed the synthesis and structure-activity relationships of a series of these compounds, with this compound emerging as a lead candidate due to its potent biological activity[1]. Subsequent research focused on its immunomodulatory and antitumor effects, leading to numerous preclinical and clinical studies, primarily for carcinoma in situ of the bladder[2][3][4].

Synthesis of this compound

The synthesis of this compound and its analogs has been described in the scientific literature. The core structure is typically assembled through the condensation of a β-ketoester with guanidine, followed by halogenation.

General Synthesis Scheme

A common synthetic route to 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (this compound) involves the following key steps:

-

Formation of a β-ketoester: This can be achieved through various methods, such as the Claisen condensation.

-

Condensation with Guanidine: The resulting β-ketoester is then reacted with guanidine to form the 2-aminopyrimidinone ring.

-

Bromination: The final step involves the selective bromination at the 5-position of the pyrimidinone ring to yield this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis for 2-amino-6-aryl-4(3H)-pyrimidinones, which can be adapted for this compound.

Step 1: Synthesis of 2-amino-6-phenyl-4(3H)-pyrimidinone

-

A mixture of the appropriate β-ketoester (e.g., ethyl benzoylacetate) and guanidine carbonate is refluxed in a suitable solvent system, such as an ethanol-toluene mixture, to yield the 2-amino-6-phenyl-4(3H)-pyrimidinone intermediate.

Step 2: Bromination to yield 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (this compound)

-

The 2-amino-6-phenyl-4(3H)-pyrimidinone intermediate is dissolved in a suitable solvent, such as acetic acid.

-

A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise to the solution while stirring.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by filtration, washed with a suitable solvent to remove impurities, and dried to afford this compound.

Quantitative Synthesis Data

| Parameter | Value | Reference |

| Yield (2-amino-6-methyl-4(3H)-pyrimidinone) | 65% | |

| Yield (2-Amino-5-bromo-6-(substituted)pyrimidin-4(3H)-one derivatives) | 78% |

Note: Specific yield for the direct synthesis of this compound was not detailed in the reviewed abstracts, but yields for analogous compounds are provided for reference.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the induction of interferon (IFN) production, which in turn stimulates a cascade of immune responses. It is known to be an agonist of Toll-like receptor 7 (TLR7).

This compound-Induced Interferon Signaling Pathway

Downstream Immunomodulatory Effects

The induction of interferons and other cytokines like Tumor Necrosis Factor-alpha (TNF-α) by this compound leads to a broad spectrum of immunomodulatory effects, including:

-

Activation of Natural Killer (NK) cells: Enhanced NK cell activity contributes to the direct killing of tumor cells.

-

Macrophage activation: Increased macrophage cytotoxicity further aids in tumor cell clearance.

-

Modulation of T-cell responses: this compound can influence T-cell differentiation and function, promoting an anti-tumor immune environment.

Interestingly, some studies suggest that this compound may also possess direct antitumor activity independent of its cytokine-mediated effects.

Experimental Workflow for Biological Evaluation

The biological activity of this compound and its analogs is typically assessed through a series of in vitro and in vivo assays.

Preclinical and Clinical Development

This compound has undergone extensive preclinical and clinical evaluation, primarily for the treatment of carcinoma in situ (CIS) of the bladder.

Preclinical Studies

Preclinical studies in various animal models demonstrated this compound's ability to inhibit tumor growth, particularly in carcinogen-induced bladder cancer models. These studies also confirmed its mechanism of action as an interferon inducer and its ability to activate NK cells.

Clinical Trials

Numerous clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans.

Phase I Clinical Trials:

Phase I studies established the safety profile and optimal dosing regimen for oral this compound administration. The toxicity was found to be minimal at therapeutic doses.

Phase II Clinical Trials for Bladder Cancer:

Phase II trials demonstrated significant efficacy of this compound in patients with superficial bladder cancer, particularly carcinoma in situ.

| Study | Patient Population | Treatment Regimen | Complete Response (CR) Rate | Key Findings | Reference |

| Sarosdy et al. | 33 evaluable patients with bladder CIS | 3.0 g/day for 3 consecutive days weekly | 61% | High response rate, including in patients who failed prior BCG therapy. | |

| Akaza et al. | 41 evaluable patients with bladder CIS | 750 mg every two hours, three times a day, for three consecutive days weekly | 41.5% | This compound is a useful oral agent for bladder CIS. | |

| Sarosdy et al. | 65 evaluable patients with BCG-resistant bladder CIS | 3.0 g/day for 3 consecutive days weekly | 32% | An alternative to cystectomy for some patients with BCG-resistant CIS. | |

| Sarosdy et al. | 42 evaluable patients with CIS (in combination with BCG) | This compound 3.0 g/day for 3 days/week + BCG 50 mg weekly | 67% | The combination did not show a significantly greater response than BCG alone. |

Adverse Effects in Clinical Trials:

The most commonly reported adverse effects of this compound in clinical trials were flu-like symptoms, including fever, malaise, and headache, as well as gastrointestinal symptoms like anorexia and nausea. These side effects were generally mild to moderate and well-tolerated.

Conclusion

This compound is a potent, orally active immunomodulator with a well-documented history of discovery, synthesis, and clinical evaluation. Its mechanism of action, primarily through the induction of interferon via TLR7 activation, has established it as a significant agent in the field of cancer immunotherapy, particularly for superficial bladder cancer. The detailed synthesis protocols, extensive preclinical and clinical data, and a clear understanding of its signaling pathways provide a solid foundation for further research and potential therapeutic applications. While it has shown considerable promise, further studies may be warranted to explore its full therapeutic potential in other malignancies and viral infections.

References

- 1. Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral this compound immunotherapy of carcinoma in situ of the bladder: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. auajournals.org [auajournals.org]

- 4. Oral this compound immunotherapy of bladder carcinoma in situ after prior intravesical bacille Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]

original synthesis of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone

An In-depth Technical Guide to the Original Synthesis of 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone

This guide provides a comprehensive overview of the original and most cited synthetic route for 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, a compound of interest for researchers, scientists, and professionals in drug development due to its potential as an antineoplastic and antiviral agent. This document details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone is typically achieved through a two-step process. The first step involves the synthesis of the precursor 2-amino-6-phenyl-4(3H)-pyrimidinone via a cyclization reaction between a β-ketoester, ethyl benzoylacetate, and guanidine. The subsequent step is the regioselective bromination of this intermediate at the 5-position of the pyrimidinone ring.

Experimental Protocols

Synthesis of 2-Amino-6-phenyl-4(3H)-pyrimidinone

The initial and crucial step is the condensation of ethyl benzoylacetate with guanidine carbonate.

Reaction Scheme:

-

Ethyl benzoylacetate + Guanidine carbonate → 2-Amino-6-phenyl-4(3H)-pyrimidinone

Detailed Protocol:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 250 mL of anhydrous toluene, 7.2 g (0.04 mol) of guanidine carbonate, and 16.9 g (0.088 mol) of ethyl benzoylacetate.

-

Heat the mixture to reflux and maintain for 6 hours.

-

After 6 hours, add 100 mL of water and continue to reflux for an additional 30 minutes.

-

Adjust the pH of the mixture to near neutral.

-

Allow the mixture to cool, which will result in the precipitation of crystals.

-

Filter the precipitated solid and recrystallize from ether to obtain the pure white solid product.[1]

Synthesis of 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone

The final step involves the bromination of the pyrimidinone intermediate.

Reaction Scheme:

-

2-Amino-6-phenyl-4(3H)-pyrimidinone + Bromine → 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone

Detailed Protocol:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 5.6 g (0.03 mol) of 2-amino-6-phenyl-4(3H)-pyrimidinone and 1.44 g (0.036 mol) of sodium hydroxide in 100 mL of water.

-

Stir the mixture until the solid is completely dissolved.

-

Add 80 mL of chloroform and cool the mixture to room temperature.

-

Slowly add 5.21 g (0.033 mol) of bromine dropwise to the reaction mixture.

-

After the addition of bromine is complete, continue stirring for 1 hour.

-

Filter the resulting precipitate and recrystallize with ether to obtain the final product as a white solid.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone.

| Step | Product | Yield | Melting Point (°C) | Spectroscopic Data |

| 1 | 2-Amino-6-phenyl-4(3H)-pyrimidinone | 73.8% | - | - |

| 2 | 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone | 76.3% | >290 | ¹H NMR (DMSO-d6) δ: 6.68 (2H, s, NH₂), 7.41 (2H, d, o-ArH), 7.43 (1H, d, p-ArH), 7.55 (2H, quadruplet, m-ArH), 11.32 (1H, s, ArNH).IR (cm⁻¹): 3430 (-NH₂), 1674 (C=O).MS (EI): m/z 268 (isotope+1), 266 (M+1).[1] |

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.

Caption: Synthetic workflow for 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone.

References

Bropirimine's Mechanism of Action as a Toll-like Receptor 7 Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bropirimine, a pyrimidinone derivative, is an orally active immunomodulator with demonstrated anti-tumor activity. Its mechanism of action is centered on its function as a Toll-like Receptor 7 (TLR7) agonist. By activating TLR7, primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells within endosomal compartments, this compound triggers a signaling cascade that leads to the production of key cytokines, including Type I interferons (IFN-α/β) and tumor necrosis factor-alpha (TNF-α). This guide provides an in-depth technical overview of this compound's core mechanism of action, detailing the signaling pathways, experimental evidence, and methodologies used to characterize its immunomodulatory effects.

Introduction to this compound

This compound (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) is a synthetic compound initially identified for its potent interferon-inducing properties.[1][2] Clinical and preclinical studies have explored its therapeutic potential in various cancers, particularly superficial bladder cancer.[3] The immunomodulatory effects of this compound, including the enhancement of natural killer (NK) cell activity and macrophage cytotoxicity, are attributed to its ability to induce a robust cytokine response.[1]

This compound as a TLR7 Agonist

The immunomodulatory activity of this compound is mediated through its direct agonism of Toll-like Receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor (PRR) that recognizes single-stranded RNA (ssRNA) viruses and synthetic small molecule agonists like this compound.

The TLR7 Signaling Pathway

Activation of TLR7 by this compound initiates a well-defined intracellular signaling cascade, predominantly through the Myeloid Differentiation primary response 88 (MyD88)-dependent pathway. This pathway culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), leading to the transcription of genes encoding pro-inflammatory cytokines and Type I interferons.

Experimental Evidence and Methodologies

The characterization of this compound as a TLR7 agonist involves a series of in vitro and in vivo experiments designed to demonstrate its interaction with the receptor and the subsequent downstream effects.

In Vitro Assays

To confirm direct agonism of TLR7, HEK293 cells engineered to express human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB promoter are utilized.

Experimental Protocol: NF-κB Reporter Assay

-

Cell Seeding: Seed HEK-Blue™ hTLR7 cells (or a similar reporter cell line) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound. Include a known TLR7 agonist (e.g., R848) as a positive control and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Reporter Gene Measurement: Measure the reporter gene activity. For SEAP, this can be done by adding a substrate like QUANTI-Blue™ and measuring the colorimetric change. For luciferase, a luciferase substrate is added, and luminescence is measured using a luminometer.

-

Data Analysis: Plot the reporter activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Quantitative Data: TLR7 Activation

While specific EC50 values for this compound from TLR7 reporter assays are not widely published in peer-reviewed literature, its activity as a TLR7 agonist is established. For context, other small molecule TLR7 agonists have reported EC50 values in the low micromolar to nanomolar range.

| Compound | Target | Assay System | EC50 |

| This compound | Human TLR7 | NF-κB Reporter Assay (HEK293) | Data not publicly available |

| R848 (Resiquimod) | Human TLR7 | NF-κB Reporter Assay (HEK293) | ~100 nM |

| Imiquimod | Human TLR7 | NF-κB Reporter Assay (HEK293) | ~1 µM |

The functional consequence of TLR7 activation by this compound is the induction of cytokines. This is typically assessed using human peripheral blood mononuclear cells (PBMCs) or isolated plasmacytoid dendritic cells (pDCs).

Experimental Protocol: Cytokine Induction from PBMCs

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the PBMCs at a density of 1 x 106 cells/mL in a 96-well plate.

-

Stimulation: Stimulate the cells with various concentrations of this compound for 24-48 hours. Include a positive control (e.g., R848 or LPS) and an unstimulated control.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine bead array.

Quantitative Data: Cytokine Production

Studies have demonstrated that this compound induces the production of several key cytokines. While precise quantitative data from standardized in vitro assays are limited in publicly available literature, in vivo studies have shown significant increases in serum cytokine levels.

| Cytokine | Cell Type | This compound Concentration | Fold Induction (vs. Control) |

| IFN-α | Human PBMCs | Not specified | Qualitative Induction |

| TNF-α | Human PBMCs | Not specified | No significant elevation in one study[4] |

| IFN-α/β | Murine Splenocytes | In vivo administration | Significant increase in serum |

| TNF-α | Rat Serum | 200 mg/kg (i.p.) | Significant increase |

Note: The lack of significant TNF-α elevation in one in vitro PBMC study might be due to experimental conditions, as in vivo data clearly demonstrates TNF-α induction.

To confirm the involvement of the MyD88-dependent pathway, downstream signaling events such as the phosphorylation of IRAK1 and the activation of NF-κB can be assessed.

Experimental Protocol: Western Blot for IRAK1 Phosphorylation

-

Cell Culture and Stimulation: Culture a relevant cell line (e.g., THP-1 monocytes) and stimulate with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated IRAK1 and total IRAK1.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

In Vivo Studies

The immunomodulatory effects of this compound have been confirmed in various animal models. These studies typically involve the oral or intraperitoneal administration of this compound followed by the analysis of immune cell populations and cytokine levels in the serum and tissues. Studies in MyD88-deficient mice could definitively confirm the dependence of this compound's activity on this adaptor protein, although such studies with this compound have not been widely published.

Cellular Targets and Immunological Consequences

The primary cellular targets of this compound are TLR7-expressing immune cells.

-

Plasmacytoid Dendritic Cells (pDCs): As the main producers of Type I interferons, pDCs are strongly activated by this compound, leading to a robust IFN-α response.

-

B Cells: TLR7 stimulation on B cells can lead to their activation, proliferation, and antibody production.

-

Monocytes/Macrophages: Although TLR7 expression is lower in these cells compared to pDCs, they can still respond to this compound, contributing to the production of pro-inflammatory cytokines like TNF-α.

The immunological consequences of this compound-induced TLR7 activation include:

-

Enhanced Innate Immunity: Activation of NK cells and macrophages, leading to improved tumor cell and pathogen clearance.

-

Promotion of Adaptive Immunity: The cytokine milieu induced by this compound, particularly Type I interferons and IL-12, promotes the development of Th1-type adaptive immune responses, which are crucial for anti-tumor immunity.

-

Dendritic Cell Maturation: this compound can promote the maturation of dendritic cells, leading to increased expression of co-stimulatory molecules (CD80, CD86) and MHC class II, enhancing their ability to present antigens to T cells.

Conclusion

This compound exerts its immunomodulatory and anti-tumor effects through its action as a TLR7 agonist. By activating the MyD88-dependent signaling pathway, it induces the production of a cascade of cytokines, most notably Type I interferons and TNF-α. This leads to the broad activation of both innate and adaptive immune responses. A thorough understanding of this mechanism is crucial for the rational design of combination therapies and the identification of predictive biomarkers for patient response in clinical settings. Further research to quantify the precise potency of this compound on TLR7 and to fully delineate its effects on various immune cell subsets will be valuable for its continued development.

References

- 1. In vitro antitumor activity of this compound against urinary bladder tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Early Research on the Antiviral Activity of Bropirimine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bropirimine (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) is a synthetic pyrimidinone derivative that garnered significant interest in early research for its potent immunomodulatory properties. While much of the investigation focused on its antitumor effects, particularly in bladder and renal cell carcinoma, its mechanism of action as a potent inducer of interferons (IFNs) underpins its antiviral potential.[1][2] This technical guide delves into the core aspects of early research on this compound's antiviral activity, focusing on its mechanism of action, relevant experimental protocols, and the kind of quantitative data generated in such studies.

Core Mechanism of Antiviral Action: Interferon Induction via Toll-Like Receptor 7 Agonism

Early studies established that this compound's biological effects are mediated through the induction of endogenous cytokines, most notably IFN-α and IFN-β.[1][3] This is the primary mechanism by which this compound is understood to exert its antiviral activity. Further research has identified this compound as an agonist of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded viral RNA.

Activation of TLR7 by this compound initiates a signaling cascade that leads to the activation of transcription factors, particularly Interferon Regulatory Factor 3 (IRF3) and IRF7.[4] These transcription factors then translocate to the nucleus and induce the expression of type I interferons (IFN-α and IFN-β). Secreted interferons subsequently bind to their receptors on both infected and neighboring uninfected cells, triggering the expression of a multitude of interferon-stimulated genes (ISGs). These ISGs encode proteins that establish an "antiviral state" by inhibiting various stages of the viral life cycle, from entry and replication to assembly and egress.

In addition to interferon induction, this compound has been shown to stimulate the production of other cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and to enhance the activity of natural killer (NK) cells and macrophages, all of which contribute to a robust antiviral immune response.

Quantitative Data on Antiviral Activity

While extensive clinical data exists for this compound's use in oncology, specific quantitative data from early, dedicated in vitro antiviral screening against a broad range of viruses is not prominently available in the public domain based on current literature searches. However, for a compound like this compound, antiviral efficacy would be determined using a variety of in vitro assays to generate data such as the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI). The following tables are illustrative of how such data would be presented.

Table 1: Illustrative In Vitro Antiviral Activity of this compound against Representative Viruses

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Orthomyxoviridae | Influenza A virus (H1N1) | MDCK | Data not available | Data not available | Data not available |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | Data not available | Data not available | Data not available |

| Flaviviridae | Dengue Virus (DENV-2) | Huh-7 | Data not available | Data not available | Data not available |

| Picornaviridae | Rhinovirus 14 | HeLa | Data not available | Data not available | Data not available |

Table 2: Illustrative Interferon Induction by this compound in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Concentration (µM) | Induced Level (pg/mL) |

| IFN-α | 10 | Data not available |

| 50 | Data not available | |

| 100 | Data not available | |

| IFN-β | 10 | Data not available |

| 50 | Data not available | |

| 100 | Data not available | |

| TNF-α | 10 | Data not available |

| 50 | Data not available | |

| 100 | Data not available |

Disclaimer: The data in the tables above is illustrative. Specific values for this compound's antiviral activity and interferon induction levels require dedicated experimental investigation and were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to evaluate the antiviral activity of a compound like this compound.

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of the compound required to inhibit virus-induced cell death.

-

Cells and Viruses: A suitable host cell line for the virus of interest is selected (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero cells for Herpes Simplex Virus). Viral stocks with known titers are prepared.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, which is then serially diluted to obtain a range of working concentrations.

-

Assay Procedure:

-

Host cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

Serial dilutions of this compound are added to the wells, followed by the addition of a standardized amount of virus (e.g., a multiplicity of infection (MOI) of 0.01).

-

Control wells include cells with virus only (virus control), cells with this compound only (toxicity control), and untreated, uninfected cells (cell control).

-

The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The EC₅₀ (the concentration of the compound that inhibits CPE by 50%) and the CC₅₀ (the concentration of the compound that reduces cell viability by 50% in the absence of virus) are determined by regression analysis. The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Interferon Induction Assay

This assay quantifies the amount of interferon produced by immune cells in response to the compound.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation:

-

PBMCs are seeded in 24-well plates at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

This compound is added to the cells at various concentrations. A known interferon inducer (e.g., poly(I:C)) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

-

The cells are incubated for 24-48 hours.

-

-

Cytokine Quantification:

-

After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

-

The concentrations of IFN-α, IFN-β, and other relevant cytokines (e.g., TNF-α, IL-6) in the supernatants are measured using specific enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.

-

-

Data Analysis: The cytokine concentrations are calculated from a standard curve generated with recombinant cytokines. The results are expressed as pg/mL or IU/mL.

Mandatory Visualizations

Signaling Pathway

Caption: this compound-induced antiviral signaling pathway.

Experimental Workflow

References

- 1. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effects of oral administration of an interferon-inducing pyrimidinone, this compound, on murine renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antitumour activity of the interferon inducer this compound is partially mediated by endogenous tumour necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies on the Anti-Cancer Effects of Bropirimine: A Technical Guide

Bropirimine, a pyrimidinone analogue, has been a subject of significant research interest for its potential anti-cancer properties, primarily functioning as an orally active immunomodulator. Foundational studies have elucidated its role in stimulating the host immune system to combat various malignancies, with a notable focus on urological cancers such as bladder and prostate carcinoma. This technical guide provides an in-depth overview of the core research on this compound's anti-cancer effects, detailing experimental protocols, summarizing quantitative outcomes, and visualizing key biological pathways and experimental workflows.

Mechanism of Action

This compound's anti-cancer activity is largely attributed to its function as an immunostimulant. It is recognized as a potent inducer of interferons (IFNs), which are cytokines that play a crucial role in the innate immune response to pathogens and cancer cells. The induced interferons, in turn, are believed to activate various components of the immune system, including natural killer (NK) cells and macrophages. These immune cells are then better equipped to recognize and eliminate tumor cells. Some studies also suggest a potential direct anti-proliferative effect on cancer cells, although the primary mechanism is considered to be immune-mediated.

Caption: Proposed mechanism of this compound's anti-cancer activity.

Quantitative Data from Foundational Studies

The efficacy of this compound has been quantified in various preclinical and clinical settings. The following tables summarize the key findings from these foundational studies.

Table 1: Summary of In Vivo Preclinical Studies

| Cancer Model | Animal Model | This compound Dosage | Key Outcomes | Citation |

| Prostate Cancer (PAIII cell line) | Lobund-Wistar rats | 250 mg/kg orally | Prevented tumor growth when given on the day of tumor injection; 95% of advanced tumors regressed completely. | [1][2][3] |

| Prostate Cancer (Dunning MAT-LyLu cell line) | Copenhagen rats | 250 mg/kg orally | Significant growth inhibition and prolongation of survival. | [1][2] |

| Murine Renal-Cell Carcinoma (Renca) | Euthymic BALB/c mice | 1,000 or 2,000 mg/kg p.o. for 5 days | Significant inhibition of tumor growth (P < 0.01) and a small but significant increase in survival duration (P < 0.05). |

Table 2: Summary of Clinical Trials in Bladder Cancer

| Study Phase | Patient Population | This compound Dosage | Complete Response (CR) Rate | Citation |

| Phase II | Carcinoma in Situ (CIS) of the bladder | 3.0 g/day for 3 consecutive days/week | 61% (20/33) of evaluable patients. | |

| Phase II | CIS of the bladder (BCG-resistant) | 3.0 g/day for 3 consecutive days/week | 30% (14/47) in BCG-resistant patients. | |

| Phase II | CIS of the bladder (BCG-intolerant) | 3.0 g/day for 3 consecutive days/week | 39% (7/18) in BCG-intolerant patients. | |

| Late Phase II | CIS of the bladder | 750 mg, 3 times a day for 3 consecutive days/week | 41.5% (17/41) of evaluable patients. | |

| Phase II | Superficial Bladder Cancer (Ta or T1) | 750 mg, 3 times a day for 3 consecutive days/week | 29.4% (5/17) overall response (CR + PR). | |

| Phase I | Superficial Bladder Cancer | Dose-escalation | 6 complete responses and 2 partial responses out of 26 evaluable patients. |

Table 3: Summary of Clinical Trials in Other Cancers

| Study Phase | Cancer Type | This compound Dosage | Efficacy Rate (CR + PR) | Citation |

| Early Phase II | Renal Cell Carcinoma | 1g, 3 times a day for 3 consecutive days | 11.1% (1 PR / 9) | |

| Early Phase II | Malignant Lymphoma | 1g, 3 times a day for 3 consecutive days | 42.9% (3 PRs / 7) | |

| Phase II | Upper Urinary Tract CIS | 3.0 g/day for 3 consecutive days/week | 48% (10/21) had negative ureteral cytologic analysis. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the experimental protocols employed in key foundational studies of this compound.

In Vivo Animal Study Protocol (Prostate Cancer)

-

Animal Models: Lobund-Wistar rats for the PAIII prostate cancer cell line and Copenhagen rats for the Dunning MAT-LyLu cell line.

-

Tumor Induction: Subcutaneous injection of PAIII or Dunning MAT-LyLu rodent prostate cancer cells to induce solid tumors.

-

Treatment: this compound was administered orally by gavage at a dose of 250 mg/kg.

-

Dosing Schedule: Varied schedules were tested, including administration on the day of tumor injection and delayed therapy after tumors were established.

-

Outcome Measures: Tumor volume was regularly measured, and overall survival was recorded.

Caption: Workflow for a typical in vivo animal study of this compound.

In Vitro Study Protocol (Bladder Cancer)

-

Cell Lines: Human urinary bladder cancer cell lines KK-47 and 724 were used.

-

Assay: A modified human clonogenic tumor assay was employed to assess the anti-proliferative activity.

-

Experimental Conditions:

-

Direct effect: Colony formation by the cell lines was measured after direct exposure to this compound in a dose-dependent manner.

-

Cytokine-mediated effect: Peripheral blood mononuclear cells (PBMCs) from healthy volunteers were co-cultured with this compound. The levels of cytokines (IFN-alpha, gamma, IL-1beta, and TNF-alpha) in the supernatants were quantified. The effect of these conditioned media on the colony formation of the cancer cell lines was also assessed.

-

Clinical Trial Protocol (Carcinoma in Situ of the Bladder)

-

Patient Population: Patients with histologically confirmed carcinoma in situ (CIS) of the bladder. Some trials specifically included patients who had previously failed or were intolerant to Bacillus Calmette-Guérin (BCG) therapy.

-

Treatment Regimen: A common dosage was 3.0 g/day of this compound administered orally for 3 consecutive days each week, for a duration of up to one year.

-

Monitoring and Evaluation:

-

Cystoscopy with biopsies and bladder wash cytology were performed at baseline and then quarterly to assess response.

-

A complete response (CR) was typically defined as negative biopsy and cytology results.

-

-

Toxicity Assessment: Patients were monitored for adverse effects, which commonly included flu-like symptoms, gastrointestinal issues, and transient elevations in liver enzymes.

Caption: Generalized workflow for a Phase II clinical trial of this compound.

References

Bropirimine: An In-depth Technical Guide on Early Pharmacokinetic and Pharmacodynamic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bropirimine, a novel pyrimidinone derivative, emerged in early clinical studies as a potent immunomodulator with significant potential in the treatment of various malignancies, most notably superficial bladder cancer.[1][2] Its mechanism of action, primarily centered on the induction of endogenous cytokine production, including interferons and tumor necrosis factor-alpha (TNF-α), positioned it as a promising oral therapeutic agent.[3][4][5] This technical guide provides a comprehensive overview of the foundational pharmacokinetic and pharmacodynamic studies that characterized the initial development of this compound. The information is presented to facilitate a deeper understanding of its biological activity and clinical application for researchers and drug development professionals.

Pharmacokinetics

Early pharmacokinetic studies of this compound in humans aimed to understand its absorption, distribution, metabolism, and excretion (ADME) profile. While detailed quantitative data from these initial trials are not extensively published in publicly available literature, this section synthesizes the available information.

Absorption

This compound was developed as an orally administered drug. Phase I clinical studies involved single-dose administrations ranging from 0.25g to 3g, and multiple-dose regimens. These studies confirmed the systemic absorption of this compound after oral intake.

Distribution

Metabolism

In vitro studies using human liver microsomes have elucidated the primary metabolic pathways of this compound. The drug undergoes both Phase I and Phase II metabolism.

-

Phase I Metabolism: this compound is metabolized oxidatively by the cytochrome P450 enzyme CYP1A2. This process leads to the formation of three main oxidative metabolites: a dihydrodiol, p-hydroxythis compound, and m-hydroxythis compound. Mechanistic studies suggest these metabolites arise from a common arene oxide intermediate.

-

Phase II Metabolism: The predominant Phase II reaction is O-glucuronidation. This conjugation is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A9 and, to a lesser extent, UGT1A1.

The following diagram illustrates the metabolic pathway of this compound.

Excretion

Information regarding the routes and extent of excretion of this compound and its metabolites in humans from early studies is limited in the available literature.

Pharmacodynamics

The pharmacodynamic effects of this compound are central to its therapeutic activity and have been explored in several early in vitro and in vivo studies.

Mechanism of Action

This compound is a potent immunomodulator that exerts its effects primarily through the induction of a range of endogenous cytokines. It is known to be a synthetic agonist of Toll-like receptor 7 (TLR7), which plays a crucial role in the innate immune response. Activation of TLR7 leads to a cascade of downstream signaling events, resulting in the production of interferons and other pro-inflammatory cytokines.

The proposed signaling pathway for this compound's immunomodulatory effects is depicted below.

Cytokine Induction

A hallmark of this compound's pharmacodynamic profile is its ability to induce the production of several key cytokines.

-

Interferons (IFN): Phase I studies in cancer patients demonstrated that multiple-day dosing of this compound was more effective at inducing serum interferon levels than single doses. In a consecutive-day dosing study, interferon induction was observed in 85.7% of patients. The antitumor effects of this compound are believed to be mediated, at least in part, by the induction of IFN-α/β.

-

Tumor Necrosis Factor-alpha (TNF-α): In addition to interferons, this compound has been shown to induce the release of TNF-α in vivo. Studies in rats indicated that the antitumor effect of this compound on colon carcinoma was partially mediated by endogenous TNF-α.

Effects on Immune Cells

This compound's immunomodulatory activity extends to its effects on various immune effector cells.

-

Natural Killer (NK) Cells: this compound treatment has been associated with increased NK cell activity. This augmentation of NK cell cytotoxicity is thought to be mediated by the induction of IFN-α/β.

-

Macrophages: this compound has been reported to increase macrophage cytotoxicity.

Antitumor Activity

The immunomodulatory effects of this compound translate into direct and indirect antitumor activity. Early phase II clinical studies showed efficacy in various malignancies, including bladder carcinoma in situ (CIS), superficial bladder cancer, renal cell carcinoma, and malignant lymphoma. In some in vitro studies, this compound also exhibited direct antiproliferative effects on tumor cells.

Experimental Protocols

This section details the methodologies employed in the key early studies of this compound.

Phase I Clinical Trial in Cancer Patients

-

Objective: To assess the safety, pharmacokinetics, and interferon-inducing capacity of this compound in patients with cancer.

-

Study Design: The study included a single-dose escalation phase (0.25g to 3g) and multiple-dose phases with one-day and consecutive-day dosing (1g or 2g, administered three times a day at two-hour intervals).

-

Patient Population: Patients with various types of cancer.

-

Pharmacokinetic Assessment: While the study abstract mentions pharmacokinetic investigation, specific analytical methods and parameters were not detailed.

-

Pharmacodynamic Assessment (Interferon Induction): Serum interferon concentrations were measured, although the specific assay methodology was not described in the abstract.

-

Safety and Tolerability: Assessed through monitoring of adverse drug reactions and laboratory tests (e.g., blood counts, liver function tests).

The workflow for this Phase I study can be visualized as follows:

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. Phase 1 trial of oral this compound in superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase II Clinical Trial Of Oral this compound In Combination With Intravesical Bacillus Calmette -Guerin For Carcinoma In Situ (CIS) Of The Bladder A Southwest Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral this compound immunotherapy of bladder carcinoma in situ after prior intravesical bacille Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Bropirimine: In Vitro Experimental Protocols for Cell Culture Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bropirimine is a synthetic pyrimidinone derivative originally developed as an immunomodulator. It has demonstrated antitumor activity, particularly in the context of bladder cancer.[1][2][3][4][5] While its mechanisms of action are not fully elucidated, evidence suggests both direct antitumor effects and indirect immune-mediated pathways. This document provides detailed protocols for in vitro cell culture experiments to investigate the effects of this compound on cancer cells, focusing on cell viability, proliferation, apoptosis, cell cycle, and potential signaling pathways.

Mechanism of Action

This compound is known to be an agonist of Toll-like receptor 7 (TLR7), which is involved in the innate immune response and can lead to the production of interferons and other cytokines. However, studies have also indicated a direct, dose-dependent inhibitory effect on the proliferation of bladder cancer cell lines, independent of immune cell co-culture. This suggests a dual mechanism of action:

-

Direct Antitumor Activity: this compound can directly inhibit the growth and colony formation of cancer cells.

-

Immune-Mediated Antitumor Activity: As a TLR7 agonist, this compound can stimulate immune cells to produce cytokines, such as interferon-alpha, which can have antiproliferative and pro-apoptotic effects on tumor cells.

This document will focus on protocols to assess the direct effects of this compound on cancer cells in vitro.

Data Presentation

While specific IC50 values for this compound in various cancer cell lines are not extensively published, the following table summarizes the expected qualitative dose-dependent effects based on available literature. Researchers should determine specific IC50 values empirically for their cell lines of interest using the protocols provided below.

| Cell Line | Assay Type | Expected Effect of this compound | Reference |

| KK-47 (Bladder Cancer) | Clonogenic Assay | Dose-dependent inhibition of colony formation | |

| 724 (Bladder Cancer) | Clonogenic Assay | Dose-dependent inhibition of colony formation |

Experimental Protocols

Cell Culture

Materials:

-

Human bladder cancer cell lines (e.g., KK-47, 724, T24, UMUC3)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks, plates, and other sterile plasticware

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture bladder cancer cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA.

-

Ensure cells are in the logarithmic growth phase before initiating any experiments.

This compound Preparation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Cell culture medium

Procedure:

-

Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, a 10 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C, protected from light.

-

On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium.

-

Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically ≤ 0.1%). A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Clonogenic Assay

This assay assesses the ability of a single cell to form a colony, representing its long-term proliferative capacity.

Materials:

-

6-well or 100 mm cell culture plates

-

This compound working solutions

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Harvest and count cells, ensuring a single-cell suspension.

-

Seed a low number of cells (e.g., 200-1000 cells per well/dish) into 6-well plates or 100 mm dishes. The exact number should be optimized for each cell line to yield countable colonies in the control group.

-

Allow cells to adhere for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies are formed in the control wells.

-

Aspirate the medium, wash the colonies gently with PBS, and fix them with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the plating efficiency and survival fraction for each treatment group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

This compound working solutions

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

6-well plates

-

This compound working solutions

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples by flow cytometry.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Analysis

Based on this compound's known activity as a TLR7 agonist and its potential to induce interferons, two key signaling pathways are of interest for further investigation:

-

TLR7 Signaling Pathway: Activation of TLR7 typically leads to the recruitment of the adaptor protein MyD88, followed by the activation of downstream signaling cascades, ultimately resulting in the activation of transcription factors like NF-κB and the production of inflammatory cytokines.

-

JAK-STAT Signaling Pathway: Interferons, which can be induced by TLR7 agonists, signal through the JAK-STAT pathway. This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis.

To investigate these pathways, techniques such as Western blotting or qPCR can be employed to measure the expression and phosphorylation status of key proteins (e.g., MyD88, NF-κB, JAK1, STAT1, STAT3) and the expression of target genes, respectively, in bladder cancer cells treated with this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro investigation of this compound's effects on cancer cell lines. By systematically evaluating cell viability, proliferation, apoptosis, and cell cycle progression, researchers can gain valuable insights into the direct antitumor mechanisms of this compound. Further exploration of the underlying signaling pathways, such as TLR7 and JAK-STAT, will contribute to a more complete understanding of this compound's therapeutic potential in oncology.

References

- 1. In vitro antitumor activity of this compound against urinary bladder tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an orally active anticancer agent for superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral this compound immunotherapy of carcinoma in situ of the bladder: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral this compound immunotherapy of bladder carcinoma in situ after prior intravesical bacille Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Phase II Clinical Trial Of Oral this compound In Combination With Intravesical Bacillus Calmette -Guerin For Carcinoma In Situ (CIS) Of The Bladder A Southwest Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bropirimine in Human Bladder Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bropirimine is an orally active immunomodulator that has demonstrated antitumor activity against superficial transitional cell carcinoma of the bladder.[1][2] While its mechanisms of action in a clinical setting are thought to involve the induction of interferons and activation of natural killer cells, in vitro studies have revealed a direct antiproliferative effect on human bladder cancer cell lines.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in the human bladder cancer cell lines KK-47 and T-24 (historically referred to as 724).[1] These guidelines are intended to assist researchers in investigating the direct antitumor effects of this compound and its underlying molecular mechanisms.

Mechanism of Action

In vitro studies on the bladder cancer cell lines KK-47 and T-24 have shown that this compound directly inhibits colony formation in a dose-dependent manner. This suggests a direct antitumor activity independent of an immune-mediated response. Co-culture experiments with peripheral blood mononuclear cells (PBMCs) did not show an enhancement of this inhibitory effect, and no significant increase in cytokine levels (IFN-alpha, IFN-gamma, IL-1beta, and TNF-alpha) was observed. This further supports the hypothesis of a direct action on the cancer cells. The precise molecular signaling pathway responsible for this direct antitumor effect is still under investigation.

Data Presentation

The following table summarizes the key findings regarding the effect of this compound on bladder cancer cell lines. Please note that specific IC50 values and detailed dose-response data from the primary literature are not publicly available and the data presented here are illustrative based on the reported dose-dependent inhibition.

| Cell Line | Assay Type | Effect of this compound | Key Findings | Reference |

| KK-47 | Clonogenic Assay | Dose-dependent inhibition of colony formation | Direct antitumor activity observed. Not enhanced by co-culture with PBMCs. | |

| T-24 (724) | Clonogenic Assay | Dose-dependent inhibition of colony formation | Direct antitumor activity observed. Not enhanced by co-culture with PBMCs. |

Experimental Protocols

Protocol 1: Cell Culture of KK-47 and T-24 Cell Lines

Materials:

-

KK-47 or T-24 human bladder cancer cell lines

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture KK-47 and T-24 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency. a. Aspirate the old medium and wash the cells with PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach. c. Neutralize the trypsin with 5-7 mL of complete growth medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Protocol 2: Clonogenic Assay for Antiproliferative Activity

This protocol is a standard procedure for a clonogenic assay, adapted for testing the effects of this compound.

Materials:

-

KK-47 or T-24 cells

-

Complete growth medium (as in Protocol 1)

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

-

6-well plates

-

Crystal Violet staining solution (0.5% w/v in methanol)

-

PBS

Procedure:

-

Cell Seeding: a. Harvest and count the cells as described in Protocol 1. b. Seed a low density of cells (e.g., 500 cells/well) into 6-well plates. c. Allow the cells to attach overnight in the incubator.

-

This compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Suggested starting concentrations could range from 10 µg/mL to 500 µg/mL based on typical in vitro drug screening. b. Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). c. Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Colony Formation: a. After the treatment period, carefully remove the this compound-containing medium. b. Wash the wells gently with PBS. c. Add fresh, drug-free complete growth medium to each well. d. Return the plates to the incubator and allow the cells to grow for 10-14 days, or until visible colonies are formed. Change the medium every 2-3 days.

-

Staining and Quantification: a. After the incubation period, aspirate the medium and gently wash the wells with PBS. b. Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes. c. Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. d. Incubate for 15-20 minutes at room temperature. e. Gently wash the wells with water to remove excess stain and allow the plates to air dry. f. Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. g. Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Visualizations

Caption: Workflow for assessing the antiproliferative effect of this compound using a clonogenic assay.

Caption: Proposed direct action of this compound on bladder cancer cells, leading to inhibition of proliferation.

References

Application Notes and Protocols for Bropirimine Treatment in Murine Bladder Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of bropirimine in preclinical murine bladder cancer models, with a specific focus on the MBT-2 cell line.

Introduction

This compound [2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone] is an orally active immunomodulator that has demonstrated antitumor activity in various cancer models, including transitional cell carcinoma of the bladder.[1][2] Its mechanism of action is primarily attributed to the induction of interferons (IFN), particularly IFN-alpha, which in turn stimulates an anti-tumor immune response.[3] There is also evidence suggesting a potential direct antitumor effect.[2] The MBT-2 murine bladder cancer cell line, derived from a carcinogen-induced tumor in a C3H/He mouse, is a commonly used syngeneic model to evaluate immunotherapies for bladder cancer.[4]

Data Presentation

Table 1: this compound Efficacy in Murine Cancer Models

| Model | This compound Dose & Schedule | Key Findings | Reference |

| FANFT-induced bladder TCC | 200 mg/kg orally, twice a week for 14 weeks | Significantly fewer transitional cell carcinomas (TCC) compared to control (6/43 vs. 24/39). | |

| Murine Renal Cell Carcinoma (Renca) | 1000 or 2000 mg/kg p.o. daily for 5 days | Significant inhibition of tumor growth. | |

| Rodent Prostate Cancer (PAIII) | 250 mg/kg orally | Prevented tumor growth when given on the day of injection; 95% regression of advanced tumors. | |

| Rodent Prostate Cancer (MAT-LyLu) | 250 mg/kg orally | Growth inhibition and prolonged survival. |

TCC: Transitional Cell Carcinoma; FANFT: N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide; p.o.: per os (by mouth)

Table 2: MBT-2 Cell Line Characteristics

| Characteristic | Description | Reference |

| Origin | Derived from a transitional cell carcinoma in the urinary bladder of a female C3H/He mouse, induced by FANFT. | |

| Morphology | Adherent, spindle-shaped, fibroblast-like. | |

| Doubling Time | Approximately 24 hours. | |

| Tumorigenicity | Highly tumorigenic and metastatic, often to lungs and lymph nodes in syngeneic mice. | |

| Genetic Profile | Polyploid (4N–16N) and lacks p16^INK4a^ expression. |

Experimental Protocols

Protocol 1: MBT-2 Cell Culture

Materials:

-

MBT-2 cell line

-

Eagle's Minimum Essential Medium (EMEM) or RPMI-1640

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture MBT-2 cells in T-75 flasks with either EMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells when they reach 80-90% confluency.

-

To passage, wash the cell monolayer with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and re-plate at the desired density.

Protocol 2: Establishment of Subcutaneous MBT-2 Tumor Model

Materials:

-

C3H/He mice (6-8 weeks old)

-

MBT-2 cells (prepared as a single-cell suspension)

-

Serum-free RPMI-1640 medium

-

Matrigel

-

1 mL syringes with 25-27 gauge needles

-

Calipers

Procedure:

-

Harvest MBT-2 cells and resuspend them in serum-free RPMI-1640 at a concentration of 1 x 10^7 cells/mL.

-

On ice, mix the cell suspension with Matrigel at a 1:1 ratio to a final concentration of 5 x 10^6 cells/mL.

-

Inject 0.2 mL of the cell-Matrigel suspension (containing 1 x 10^6 MBT-2 cells) subcutaneously into the right flank of each C3H/He mouse.

-

Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.

-

Initiate this compound treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 3: Preparation and Oral Administration of this compound

Materials:

-

This compound powder

-

0.5% Sodium Carboxymethyl Cellulose (CMC) solution

-

Sterile water

-

Oral gavage needles

-

1 mL syringes

Procedure:

-

Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water. Gentle heating and stirring may be required.

-

Calculate the required amount of this compound based on the desired dose and the number of animals.

-

Suspend the this compound powder in the 0.5% CMC solution to the desired final concentration (e.g., 25 mg/mL for a 250 mg/kg dose in a 25g mouse, administered at 0.25 mL).

-

Ensure the suspension is homogenous by vortexing or stirring before each administration.

-

Administer the this compound suspension to the mice via oral gavage using a suitable gavage needle. The volume will depend on the mouse's weight and the concentration of the solution.

Visualizations

Caption: Experimental workflow for evaluating this compound in a murine bladder cancer model.

Caption: Proposed mechanism of action for this compound in bladder cancer.

References

- 1. Subcutaneous model, mouse orthotopic bladder cancer model, and intravesical BCG treatment [bio-protocol.org]

- 2. In vitro antitumor activity of this compound against urinary bladder tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor effects of oral administration of an interferon-inducing pyrimidinone, this compound, on murine renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Establishing a Bropirimine-Resistant Cancer Cell Line

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing cancer cell lines with acquired resistance to Bropirimine. The protocols outlined below are based on established methodologies for generating drug-resistant cell lines and are adapted for this compound based on its known biological activities as an immunomodulator and interferon inducer.

Introduction

This compound is an orally active immunomodulatory agent that has demonstrated antitumor activity, particularly in superficial bladder cancer.[1][2][3][4] Its mechanism of action is believed to involve both direct antiproliferative effects on tumor cells and indirect immune stimulation, such as the induction of interferon (IFN)-alpha/beta and the augmentation of natural killer (NK) cell activity.[5] Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for optimizing its therapeutic use and developing strategies to overcome resistance. This document provides detailed protocols for generating and characterizing this compound-resistant cancer cell lines, which are invaluable tools for such investigations.

Data Presentation

Table 1: Hypothetical Dose-Escalation Schedule for Establishing this compound Resistance

| Step | This compound Concentration | Duration of Treatment | Expected Observation |

| 1 | IC20 (e.g., 5 µM) | 2-3 passages | Initial cell death followed by recovery of proliferation. |

| 2 | IC30 (e.g., 10 µM) | 2-3 passages | Further cell death, selection of more tolerant cells. |

| 3 | IC40 (e.g., 20 µM) | 2-3 passages | Cell growth rate stabilizes in the presence of the drug. |

| 4 | IC50 (e.g., 40 µM) | 2-3 passages | Cells are largely insensitive to the initial IC50 concentration. |

| 5 | 2 x IC50 (e.g., 80 µM) | Continuous culture | Stable growth of the resistant cell line. |

Table 2: Characterization of Parental vs. This compound-Resistant Cell Line

| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Method |

| This compound IC50 | e.g., 40 µM | e.g., > 200 µM | Cell Viability Assay (MTT, CCK-8) |

| Resistance Index (RI) | 1 | > 5 | RI = IC50 (Resistant) / IC50 (Parental) |

| Expression of IFNAR1/2 | Baseline | Altered (Up/Down) | Western Blot, qRT-PCR |

| Expression of TLR7/8 | Baseline | Altered (Up/Down) | Western Blot, qRT-PCR |

| Phospho-STAT1 Levels | Low (Basal) | High (Constitutive) or Unresponsive to IFN | Western Blot |

| NF-κB Activity | Inducible | Constitutively Active or Unresponsive | Luciferase Reporter Assay |

| Drug Efflux Pump Activity | Low | High | Rhodamine 123 Exclusion Assay |

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

Objective: To determine the concentration of this compound that inhibits the growth of the parental cancer cell line by 50%.

Materials:

-

Parental cancer cell line of choice (e.g., a bladder cancer cell line such as T24 or a renal cell carcinoma line like ACHN, given this compound's known activity)

-

Complete cell culture medium

-

This compound (powder, to be dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-